1,3,5,7-Tetrakis(4-bromophenyl)adamantane

CO2 capture gas separation microporous organic polymers

1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA, CAS 144970-36-5) is a rigid, highly symmetrical organic tecton featuring an adamantane core substituted at the 1, 3, 5, and 7 bridgehead positions with para-bromophenyl groups. Its tetrahedral geometry and four reactive C–Br bonds enable its use as a halogenated 'knot' in Suzuki and Sonogashira–Hagihara coupling polymerizations, yielding microporous organic polymers (MOPs) with exceptional thermochemical stability.

Molecular Formula C34H28Br4
Molecular Weight 756.2 g/mol
CAS No. 144970-36-5
Cat. No. B3069138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetrakis(4-bromophenyl)adamantane
CAS144970-36-5
Molecular FormulaC34H28Br4
Molecular Weight756.2 g/mol
Structural Identifiers
SMILESC1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br
InChIInChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2
InChIKeySBWXPELEFUNJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA): A Halogenated Tetrahedral Building Block for Porous Frameworks and Supramolecular Architectures


1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA, CAS 144970-36-5) is a rigid, highly symmetrical organic tecton featuring an adamantane core substituted at the 1, 3, 5, and 7 bridgehead positions with para-bromophenyl groups . Its tetrahedral geometry and four reactive C–Br bonds enable its use as a halogenated 'knot' in Suzuki and Sonogashira–Hagihara coupling polymerizations, yielding microporous organic polymers (MOPs) with exceptional thermochemical stability [1]. TBPA also self-assembles into adaptive supramolecular frameworks sustained by halogen bonds and phenyl embraces, demonstrating channel confinement properties [2].

Why Generic Tetrahedral Monomers Cannot Replace 1,3,5,7-Tetrakis(4-bromophenyl)adamantane in Demand-Driven Applications


Simply substituting TBPA with other tetrahedral monomers—such as tetraphenylmethane or tetrakis(4-aminophenyl)adamantane—overlooks three critical differentiators. First, the bromine substituents enable controlled, high-yield cross-coupling (Suzuki, Sonogashira) that avoids the side reactions and reversibility issues inherent to Schiff-base or Friedel–Crafts routes [1]. Second, the resulting all-carbon-backbone polymers demonstrate thermal stability up to 520 °C and resistance to strong acids/bases, a performance window that imine-linked analogs cannot match [1]. Third, the specific halogen-bonding capability of the C–Br group drives adaptive supramolecular assembly: the tecton directs formation of modular channels that discriminate between toluene and benzene, a property absent in non-halogenated or amino-substituted analogs [2]. These performance attributes are quantitatively benchmarked in Section 3.

Quantitative Differentiation Evidence for 1,3,5,7-Tetrakis(4-bromophenyl)adamantane Against Closest Comparators


CO2/CH4 Adsorption Selectivity: TBBPA-D vs. HBPBA-D (Head-to-Head)

In a direct comparison within the same study, the TBPA-derived framework TBBPA-D achieved a higher CO2/CH4 selectivity than the hexa-bromophenyl biadamantane-derived framework HBPBA-D, despite having a lower BET surface area. The narrower ultra-micropore distribution of TBBPA-D (0.42–0.59 nm) is responsible for its enhanced selectivity [1].

CO2 capture gas separation microporous organic polymers

Ultra-Micropore Size Control for Molecular Sieving: TBBPA-D vs. HBPBA-D (Head-to-Head)

The pore architecture of TBBPA-D is fundamentally different from that of HBPBA-D. While HBPBA-D exhibits mesopores in the 0.92–1.1 nm range, TBBPA-D possesses a uniform ultra-microporous structure with a dominant pore size of 0.42 nm (NLDFT) and 0.59 nm (CO2 adsorption H-K method) [1]. This ultra-microporosity is a direct consequence of the higher cross-linking density achievable with the four-arm TBPA knot.

ultra-microporous pore size distribution molecular sieving

Thermal Stability Advantage of TBPA-Derived Polymers over Imine-Linked Adamantane Frameworks (Cross-Study)

TBPA-derived MOP-Ad networks demonstrate decomposition temperatures up to 520 °C under nitrogen [1], which is substantially higher than the ~360 °C stability reported for imine-linked poly(Schiff base) networks (PSN-3) constructed from 1,3,5,7-tetrakis(4-formylphenyl)adamantane and 1,3,5,7-tetrakis(4-aminophenyl)adamantane [2]. The all-carbon backbone of MOP-Ad, free of labile C=N bonds, is responsible for this enhanced thermochemical robustness.

thermal stability thermogravimetric analysis microporous organic polymers

Chemical Stability Under Harsh Acid/Base Conditions: TBPA-Derived MOP-Ad vs. Heteroatom-Containing Porous Polymers (Class-Level)

TBPA-derived MOP-Ad networks retain their CO2 and CH4 uptake capacities and CO2/CH4 selectivities without significant change after immersion in 2.0 M HCl and 2.0 M NaOH [1]. This contrasts with many nitrogen- or oxygen-containing porous polymers (e.g., imine-linked COFs, polyimides) whose structural integrity degrades under similar conditions due to hydrolysis of heteroatom-containing linkages [1]. The all-hydrocarbon backbone of TBPA-based polymers is the structural basis for this chemical inertness.

chemical stability acid resistance base resistance CO2 capture

Toluene/Benzene Separation Capability via Adaptive Supramolecular Framework (TBPA Tecton vs. Non-Halogenated Adamantane Tectons)

TBPA self-assembles into an adaptive supramolecular framework sustained by synergistic van der Waals contacts, phenyl embraces, and C–Br···π halogen bonds [1]. The modular channels of this framework demonstrate the ability to separate toluene from benzene via crystallization—a challenging separation due to their nearly identical boiling points. This selective confinement behavior is enabled by the specific halogen-bonding interactions of the bromophenyl substituents and is not observed in non-halogenated tetraaryl adamantane tectons [1].

supramolecular framework adaptive channels aromatic separation halogen bonding

Procurement-Driven Application Scenarios Where 1,3,5,7-Tetrakis(4-bromophenyl)adamantane Outperforms Alternatives


Post-Combustion CO2 Capture and Natural Gas Sweetening with Ultra-Microporous Adsorbents

TBPA-derived TBBPA-D frameworks offer a unique combination of high CO2/CH4 selectivity (4.6 at 273 K) and ultra-microporosity (pores 0.42–0.59 nm) that is advantageous for kinetic separation of CO2 from natural gas or flue gas. The all-carbon backbone ensures chemical stability under acidic gas conditions, making it suitable for long-term deployment in harsh environments where imine-based sorbents degrade [1]. Its selectivity advantage over the HBPBA-D comparator (4.1) is critical for reducing methane slip in biogas upgrading [2].

High-Temperature Gas Storage and Separation Under Thermally Demanding Regeneration Cycles

For applications requiring high-temperature adsorbent regeneration (e.g., steam-stripping or thermal swing adsorption >200 °C), TBPA-based MOP-Ad polymers provide a 160 °C stability margin over imine-linked competitors such as PSN-3. With decomposition temperatures reaching 520 °C, these materials maintain porosity and adsorption capacity through repeated high-temperature cycles [3].

Crystallization-Based Separation of Benzene/Toluene Mixtures Using Supramolecular Tectonics

TBPA functions as a self-assembling tecton that forms adaptive channels capable of discriminating between benzene and toluene. This halogen-bond-directed assembly enables a crystallization-based separation strategy that bypasses energy-intensive distillation, offering a low-energy alternative for aromatic purification in petrochemical refining [4].

Synthesis of Chemically Robust Microporous Polymers for Toxic Organic Vapor Capture

In industrial settings where adsorbents are exposed to corrosive organic vapors (e.g., benzene, hexane) and require solvent-resistant properties, TBPA-derived frameworks maintain structural integrity after 96 h immersion in organic solvents and strong acids/bases. The frameworks' ability to adsorb up to 172.5 mg g−1 of n-hexane and 272.3 mg g−1 of benzene at 298 K makes them practical for VOC abatement and spill remediation [5].

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